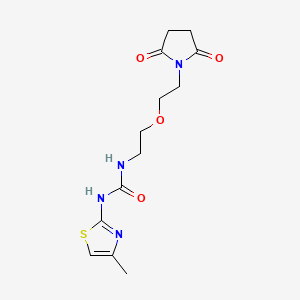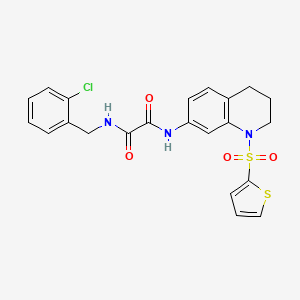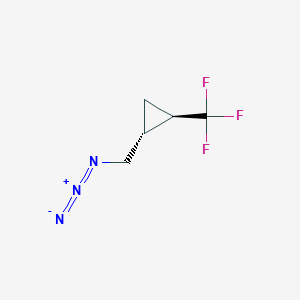
(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclopropane, commonly known as AFMC, is a cyclopropane derivative that has been extensively studied for its potential applications in medicinal chemistry and materials science. The unique structural features of AFMC make it an attractive target for chemical synthesis and biological evaluation.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclopropane and related compounds have been extensively studied in the field of enantioselective synthesis. Denton, Sukumaran, and Davies (2007) demonstrated that the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by dirhodium complexes, could generate trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).
Cycloaddition Reactions
Cycloaddition reactions are another significant application area. Atherton and Fields (1968) explored that 2,2,2-Trifluorodiazoethane, closely related to the compound of interest, readily forms cyclopropanes when photolysed with suitable olefins. This reaction can have implications for the synthesis of various cyclopropane derivatives (Atherton & Fields, 1968).
Molecular Structure and Conformation Studies
Cremer and Kraka (1985) investigated the molecular structure, geometry, and electron density distribution of cyclopropane and related compounds, offering insights into the bonding and electronic properties of these molecules. Their research contributes to understanding the fundamental properties of cyclopropane derivatives (Cremer & Kraka, 1985).
Synthesis of Conformationally Restricted Analogues
Kazuta, Matsuda, and Shuto (2002) worked on developing chiral cyclopropane units as conformationally restricted analogues of biologically active compounds. Their work highlights the potential of cyclopropane derivatives in creating bioactive compounds with improved activity (Kazuta, Matsuda, & Shuto, 2002).
Reactions with Nucleophiles
Oda et al. (1999) demonstrated that cyclopropane derivatives can undergo reactions with nucleophiles to produce stable addition products. This property can be crucial in synthetic chemistry for creating diverse chemical structures (Oda et al., 1999).
Propiedades
IUPAC Name |
(1R,2R)-1-(azidomethyl)-2-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(4)2-10-11-9/h3-4H,1-2H2/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGPHOCQODAPFW-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)
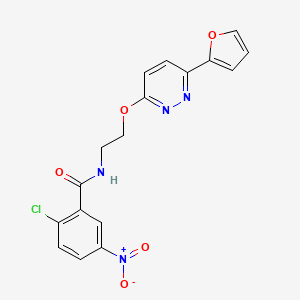
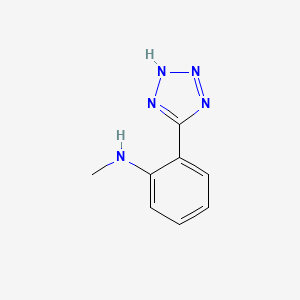
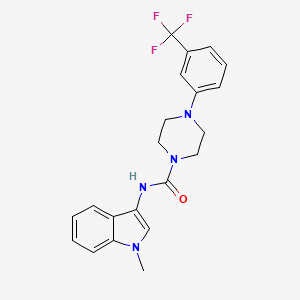
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)
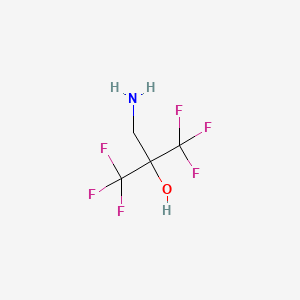
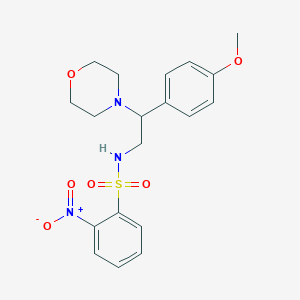
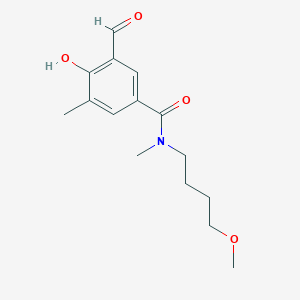
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2959597.png)
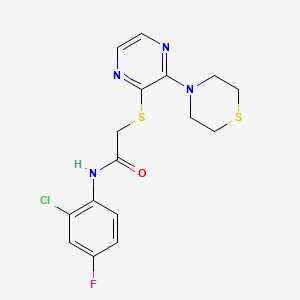
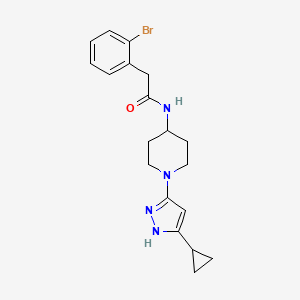
![2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2959603.png)
